molecular formula C22H32N2O B12403879 CB2R agonist 1

CB2R agonist 1

Cat. No.: B12403879
M. Wt: 340.5 g/mol
InChI Key: MUPGKVJERVDPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB2R agonist 1 involves the preparation of N-adamantyl-anthranil amide derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

CB2R agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

CB2R agonist 1 is unique due to its high selectivity and affinity for the cannabinoid receptor subtype 2. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological properties.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-(pentylamino)benzamide

InChI

InChI=1S/C22H32N2O/c1-2-3-6-9-23-20-8-5-4-7-19(20)21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18,23H,2-3,6,9-15H2,1H3,(H,24,25)

InChI Key

MUPGKVJERVDPBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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